N-(3-chloro-2-nitrophenyl)prop-2-enamide
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Overview
Description
N-(3-chloro-2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-nitrophenyl)prop-2-enamide typically involves the reaction of 3-chloro-2-nitroaniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-chloro-2-nitroaniline and the carbonyl group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Reduction: Formation of N-(3-chloro-2-aminophenyl)prop-2-enamide.
Substitution: Formation of N-(3-substituted-2-nitrophenyl)prop-2-enamide derivatives.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
N-(3-chloro-2-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-nitrophenyl)prop-2-enoate: Similar structure but with an ester group instead of an amide.
N-(3-chloro-2-nitrophenyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(3-chloro-2-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the phenyl ring allows for diverse chemical modifications and applications .
Biological Activity
N-(3-chloro-2-nitrophenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of N-arylcinnamamides, characterized by a phenyl group substituted with a nitro group and a chloro atom. The presence of these functional groups is significant as they can enhance the compound's interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Notably:
- Inhibition of NF-κB Activation : Studies have shown that compounds similar to this compound can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation. This inhibition ranges from 10% to 27% at non-toxic concentrations, indicating a potential role in anti-inflammatory responses .
- Antimicrobial Activity : Preliminary screenings have demonstrated that derivatives of this compound exhibit substantial antimicrobial effects against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives reached as low as 22.27 µM .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that certain analogs induce cell cycle arrest in cancer cell lines, promoting apoptosis through various mechanisms:
- Cell Cycle Arrest : Compounds have been observed to cause significant cell cycle arrest at the G0/G1 phase in colorectal cancer cell lines, with associated downregulation of cyclins and CDKs .
- Induction of Apoptosis : The compound's derivatives have been linked to the activation of caspase pathways, leading to programmed cell death in cancer cells .
Case Studies
A notable case study highlighted the efficacy of a derivative similar to this compound against colon cancer cells (HCT116). The study reported that treatment with this derivative resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(3-chloro-2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJGPWYQUUOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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